trans-4-Aminocyclohexanol hydrochloride

Description

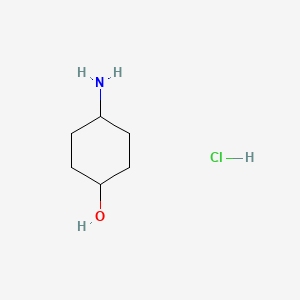

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-1-3-6(8)4-2-5;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTQEVMZBCBOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971668 | |

| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56239-26-0, 50910-54-8 | |

| Record name | 56239-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminocyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanol, 4-amino-, hydrochloride (1:1), trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-4-aminocyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: trans-4-Aminocyclohexanol Hydrochloride (CAS 50910-54-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-Aminocyclohexanol hydrochloride, a versatile building block in organic synthesis and pharmaceutical development. This document covers its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on detailed experimental protocols and workflow visualizations.

Physicochemical Properties

trans-4-Aminocyclohexanol hydrochloride is a white to off-white crystalline solid. It is the hydrochloride salt of trans-4-Aminocyclohexanol, which enhances its solubility in aqueous solutions.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 50910-54-8 | [2] |

| Molecular Formula | C₆H₁₄ClNO | [3] |

| Molecular Weight | 151.63 g/mol | [2] |

| Melting Point | 225-227 °C | [2] |

| Boiling Point | Data not available for the hydrochloride salt. The free base (trans-4-Aminocyclohexanol) has a boiling point of 127 °C at 14 mmHg. | [4] |

| Solubility | Soluble in water. | [1] |

| Appearance | White to off-white crystalline solid. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of trans-4-Aminocyclohexanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of trans-4-Aminocyclohexanol hydrochloride is available and can be used for identification.[2]

Mass Spectrometry (MS)

Synthesis

The primary route to trans-4-Aminocyclohexanol hydrochloride involves the synthesis of the free base, trans-4-Aminocyclohexanol, followed by treatment with hydrochloric acid.

Synthesis of trans-4-Aminocyclohexanol

A common method for the synthesis of trans-4-Aminocyclohexanol is the catalytic hydrogenation of p-aminophenol.[6]

Experimental Protocol: Catalytic Hydrogenation of p-Aminophenol [6]

-

Materials: p-Aminophenol, Ethanol, 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst.

-

Procedure:

-

In a pressure vessel, dissolve 25 g of p-aminophenol in 150 mL of ethanol.

-

Add approximately 5 g of 5% Rhodium on Alumina catalyst.

-

Hydrogenate the mixture at room temperature under a hydrogen pressure of approximately 3.5 bar for about 4 hours.

-

After the reaction is complete, remove the catalyst by filtration and wash it with hot ethanol (approximately 50 mL).

-

The combined filtrates contain a mixture of cis- and trans-4-aminocyclohexanol. The trans isomer can be isolated by fractional crystallization.

-

Preparation of trans-4-Aminocyclohexanol Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Hydrochloride Salt Formation [9]

-

Materials: trans-4-Aminocyclohexanol, Acetone, Concentrated Hydrochloric Acid.

-

Procedure:

-

Dissolve the crude trans-4-Aminocyclohexanol in acetone.

-

While stirring at room temperature, add concentrated hydrochloric acid dropwise.

-

A precipitate of trans-4-Aminocyclohexanol hydrochloride will form.

-

Collect the precipitate by filtration, wash with a small amount of cold acetone, and dry under vacuum.

-

Applications in Research and Development

trans-4-Aminocyclohexanol hydrochloride is a key starting material in the synthesis of various biologically active molecules and materials.

Synthesis of Ambroxol Hydrochloride

A significant application is in the synthesis of the mucolytic agent, Ambroxol hydrochloride. The primary synthetic route is through reductive amination.[9]

Experimental Protocol: Synthesis of Ambroxol Hydrochloride via Reductive Amination [9]

-

Materials: trans-4-Aminocyclohexanol (20 mmol), 2-Amino-3,5-dibromobenzaldehyde (23.2 mmol), Sodium tris(acetoxy)borohydride (NaBH(OAc)₃) (22 mmol), Lithium perchlorate (LiClO₄) (0.8 mmol), 1,2-Dichloroethane (100 mL), Dichloromethane (100 mL), Acetone (100 mL), Concentrated Hydrochloric Acid (5 mL), Ice water.

-

Procedure:

-

To a reaction flask, add trans-4-aminocyclohexanol, 2-amino-3,5-dibromobenzaldehyde, LiClO₄, and NaBH(OAc)₃.

-

Add 1,2-dichloroethane and stir the mixture at room temperature for 1.5 hours.

-

Pour the reaction mixture into 100 mL of ice water and extract the aqueous layer with 100 mL of dichloromethane.

-

Separate the organic phase and remove the solvent by rotary evaporation to yield crude Ambroxol base as a yellow liquid.

-

Dissolve the crude product in 100 mL of acetone.

-

While stirring at room temperature, add 5 mL of concentrated hydrochloric acid dropwise to precipitate Ambroxol hydrochloride as a light yellow solid.

-

Collect the product by filtration, wash with cold acetone, and dry.

-

Synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes

This compound is a precursor for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes, which are of interest in medicinal chemistry.

Synthesis of Benzoxazines and Polybenzoxazine-Silica Hybrid Nanocomposites

Synthesis of trans-4-methoxyoxalamido-1-cyclohexanol

Use as a Structure-Directing Agent

In materials science, trans-4-aminocyclohexanol has been used as a structure-directing agent in the hydrothermal synthesis of Co-magadiite, a type of layered silicate.[10]

Experimental Protocol: Synthesis of Co-magadiite [10]

-

Materials: Colloidal silica (Ludox AS-40), Sodium hydroxide (NaOH), trans-4-aminocyclohexanol, Cobalt(II) acetate (Co(OAc)₂), Deionized water.

-

Procedure:

-

Prepare a synthesis gel by mixing the components in the following molar ratio: SiO₂ / 0.2 NaOH / 0.5 trans-4-aminocyclohexanol / 15 H₂O / 0.02 Co(OAc)₂.

-

Stir the mixture for 5 hours.

-

Transfer the gel to a Teflon-lined autoclave and heat at 150 °C for 36 hours.

-

Wash the resulting solid product with deionized water and dry at 100 °C for 12 hours.

-

Biological Activity

While some sources mention potential anticancer activity of trans-4-aminocyclohexanol derivatives, detailed studies on specific signaling pathways or in vivo efficacy are not extensively reported in publicly available literature.[11] Further research is required to substantiate these claims. It is known that 4-Aminocyclohexanol is a human metabolite of ambroxol.[3]

Safety Information

trans-4-Aminocyclohexanol hydrochloride is classified as an irritant. It may cause skin, eye, and respiratory tract irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All experiments should be conducted in a well-equipped laboratory by trained personnel, following all applicable safety protocols.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]

- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 6. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 7. trans-4-Aminocyclohexanol(27489-62-9) 13C NMR [m.chemicalbook.com]

- 8. trans-4-Aminocyclohexanol(27489-62-9) MS spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

trans-4-Aminocyclohexanol hydrochloride molecular weight and formula

This guide provides a detailed overview of the physicochemical properties of trans-4-Aminocyclohexanol hydrochloride, a key organic building block utilized in various research and development applications. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental properties of trans-4-Aminocyclohexanol hydrochloride are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₆H₁₄ClNO | [1][2][3] |

| Linear Formula | H₂NC₆H₁₀OH · HCl | |

| Molecular Weight | 151.63 g/mol | [2][3] |

| CAS Number | 50910-54-8 | [1][2] |

| Melting Point | 225-227 °C (lit.) | [3][4] |

| Appearance | White or off-white crystalline powder | [5] |

| Solubility | Soluble in water | [5] |

Structural and Identification Data

A clear understanding of the compound's identity is crucial for its application. The following diagram illustrates the relationship between its common name, chemical formula, and molecular weight.

References

Solubility of trans-4-Aminocyclohexanol hydrochloride in water and organic solvents

An In-depth Technical Guide on the Solubility of trans-4-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-4-Aminocyclohexanol hydrochloride (CAS: 50910-54-8), a key intermediate in the synthesis of various pharmaceutical compounds, including Ambroxol.[1][2] The document details its solubility in aqueous and organic media, presents relevant physicochemical properties, and outlines standard experimental protocols for solubility determination.

Physicochemical Properties

trans-4-Aminocyclohexanol hydrochloride is a white to off-white solid.[1] Its fundamental properties are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 50910-54-8 | [3] |

| Molecular Formula | C₆H₁₄ClNO | [1][3] |

| Molecular Weight | 151.63 g/mol | [3] |

| Melting Point | 225-227 °C (lit.) | [1][3] |

| Appearance | White to Pale Yellow Solid | [1][3] |

| pH | 7 (50g/L in H₂O at 20°C) | [1] |

| Sensitivity | Hygroscopic | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and process chemistry, influencing reaction kinetics, purification, and bioavailability.

Aqueous Solubility

trans-4-Aminocyclohexanol hydrochloride exhibits exceptionally high solubility in water. Sourced data indicates a solubility of 1000 g/L .[1][3] This high solubility is attributed to the presence of the hydrophilic amine and hydroxyl groups, as well as its ionic hydrochloride salt form, which readily interacts with polar water molecules.

Organic Solvent Solubility

Quantitative data on the solubility of trans-4-Aminocyclohexanol hydrochloride in organic solvents is limited in publicly available literature. However, qualitative information and chemical principles provide valuable insights:

-

Acetone : The hydrochloride salt has been described as having "quite limited solubility in acetone."[4] This is expected, as acetone is a polar aprotic solvent and is less effective at solvating the ionic salt compared to water.

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : While specific data for the hydrochloride salt is scarce, the free base, trans-4-aminocyclohexanol, is soluble in alcohols.[5] It is anticipated that the hydrochloride salt would also show some degree of solubility in these solvents, though likely less than in water.

-

Non-Polar Solvents : Due to its ionic and polar nature, the compound is expected to have very low solubility in non-polar solvents such as hexanes or toluene.

Summary of Quantitative Solubility Data

| Solvent | Temperature | Solubility | Reference |

| Water | 20°C | 1000 g/L | [1][3] |

| Acetone | Not specified | Limited Solubility | [4] |

Experimental Protocols for Solubility Determination

While the cited literature provides solubility values, it does not detail the specific experimental protocols used. A standard and widely accepted method for determining the solubility of chemical compounds is the Shake-Flask Method , conforming to OECD Guideline 105.

General Protocol: Shake-Flask Method

This method determines the saturation mass concentration of a substance in a solvent.

-

Preparation : An excess amount of the solid trans-4-Aminocyclohexanol hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration : The flask is agitated (e.g., in a shaker bath) at a constant, controlled temperature for a sufficient period to allow the system to reach equilibrium. A preliminary test is often conducted to estimate the time required to reach equilibrium. Typically, 24 to 48 hours is sufficient.

-

Phase Separation : After equilibration, the mixture is allowed to stand to let undissolved solid settle. The saturated solution is then separated from the solid phase, typically by centrifugation and/or filtration, ensuring the temperature remains constant.

-

Analysis : The concentration of trans-4-Aminocyclohexanol hydrochloride in the clear, saturated solution is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.

-

Calculation : The solubility is calculated based on the measured concentration and expressed in units such as g/L or mg/mL.

The following diagram illustrates the general workflow for this experimental procedure.

Application in Pharmaceutical Synthesis

trans-4-Aminocyclohexanol hydrochloride is a valuable building block in organic synthesis.[1] Its most notable application is as a key intermediate in the production of Ambroxol hydrochloride, a widely used mucolytic agent that provides relief from respiratory ailments.[6] The synthesis involves the reaction of this intermediate with other precursors to construct the final active pharmaceutical ingredient.

The logical relationship in this synthetic pathway is visualized below.

References

- 1. trans-4-Aminocyclohexanol hydrochloride CAS#: 50910-54-8 [amp.chemicalbook.com]

- 2. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]

- 3. trans-4-Aminocyclohexanol hydrochloride CAS#: 50910-54-8 [m.chemicalbook.com]

- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 5. Trans-4-Aminocyclohexanol at Best Price, High Purity Intermediate [shreeneels.net]

- 6. jetir.org [jetir.org]

Technical Guide: Physicochemical Characterization of trans-4-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of trans-4-aminocyclohexanol hydrochloride, a key physicochemical property for its characterization and use in research and drug development. This document outlines the reported melting point data, provides a detailed experimental protocol for its determination in accordance with established standards, and presents a logical workflow for this analytical procedure.

Quantitative Data: Melting Point of trans-4-Aminocyclohexanol Hydrochloride

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this is typically a sharp, well-defined temperature range. Impurities can lead to a depression and broadening of the melting range. The reported melting point of trans-4-aminocyclohexanol hydrochloride is summarized in the table below.

| Parameter | Reported Value (°C) | Source |

| Melting Point | 224.5 - 233.5 | Thermo Fisher Scientific[1] |

| Melting Point | 225 - 227 | ChemicalBook[2], Sigma-Aldrich[3][4] |

| Melting Point | 226 | Biosynth[5] |

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the determination of the melting point of a crystalline solid such as trans-4-aminocyclohexanol hydrochloride, based on the capillary method, which is widely accepted and described in pharmacopeias like the United States Pharmacopeia (USP).[2][6]

2.1. Principle

The capillary melting point technique involves heating a small, powdered sample in a sealed capillary tube at a controlled rate. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

2.2. Apparatus

-

Melting point apparatus with a heating block and a means for temperature control and observation (e.g., a magnifying lens or digital camera).

-

Glass capillary tubes (typically 10 cm long, 0.8-1.2 mm internal diameter, with one end sealed).[2][7]

-

Mortar and pestle for sample pulverization.

-

Spatula.

-

Thermometer calibrated against certified reference standards.

2.3. Sample Preparation

-

Ensure the trans-4-aminocyclohexanol hydrochloride sample is a fine, homogenous powder. If the sample consists of coarse crystals, gently grind it to a fine powder using a mortar and pestle.[8]

-

The sample must be thoroughly dry. If necessary, dry the sample in a desiccator over a suitable drying agent.[4]

-

Introduce the powdered sample into the open end of a capillary tube.

-

Pack the sample into the sealed end of the capillary tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[9]

-

The packed sample height should be between 2.5 and 3.5 mm.[2]

2.4. Procedure

-

Instrument Calibration: Calibrate the melting point apparatus at regular intervals using certified reference standards with melting points that bracket the expected melting point of the sample.[2]

-

Initial Determination (Rapid Scan): To determine an approximate melting point, heat the sample at a rapid rate (e.g., 10-20 °C per minute). This provides a rough estimate of the melting range.

-

Accurate Determination (Slow Scan):

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid scan.

-

Insert a fresh capillary tube with the sample into the heating block.

-

Heat the sample at a medium rate until the temperature is about 5-10 °C below the expected melting point.[1][2]

-

Reduce the heating rate to approximately 1 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[1][2]

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.

-

Record the temperature at which the last solid particle melts. This is the clear point or the end of melting.

-

The recorded melting range is the interval between the onset and the clear point.

-

-

Repeatability: Perform the determination in triplicate to ensure the reproducibility of the results. The results should be consistent within a narrow range.

Logical Workflow for Melting Point Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting point of a crystalline solid.

Caption: Logical workflow for melting point determination.

References

- 1. pharmabeginers.com [pharmabeginers.com]

- 2. thinksrs.com [thinksrs.com]

- 3. scribd.com [scribd.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. trans-4-Aminocyclohexanol hydrochloride | 50910-54-8 | FA31405 [biosynth.com]

- 6. uspbpep.com [uspbpep.com]

- 7. youtube.com [youtube.com]

- 8. aquaterra.hu [aquaterra.hu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of trans-4-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of trans-4-Aminocyclohexanol hydrochloride. The structural elucidation of molecules such as this is critical in pharmaceutical development and chemical research for confirming stereochemistry, assessing purity, and understanding molecular conformation, all of which are paramount for predicting biological activity and ensuring the quality of drug candidates.

Molecular Structure and Proton Environments

trans-4-Aminocyclohexanol hydrochloride possesses a cyclohexane ring in a stable chair conformation. In the trans isomer, both the amino and hydroxyl groups preferentially occupy equatorial positions to minimize steric hindrance. This specific orientation results in a distinct ¹H NMR spectrum characterized by specific chemical shifts and coupling constants for the axial and equatorial protons. The protonation of the amino group to form the hydrochloride salt influences the electronic environment of the neighboring protons, causing them to be deshielded and thus resonate at a lower field (higher ppm) compared to the free amine.

The key proton environments to be analyzed are:

-

H-1: The axial proton attached to the carbon bearing the hydroxyl group.

-

H-4: The axial proton attached to the carbon bearing the ammonium group.

-

H-2, H-3, H-5, H-6: The axial and equatorial protons on the remaining four carbons of the cyclohexane ring.

Experimental Protocol for ¹H NMR Spectroscopy

An accurate and reproducible ¹H NMR spectrum is contingent upon meticulous sample preparation and data acquisition. The following protocol is recommended for the analysis of trans-4-Aminocyclohexanol hydrochloride.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of trans-4-Aminocyclohexanol hydrochloride.

-

Solvent Selection: Deuterated water (D₂O) is a suitable solvent due to the high polarity and water solubility of the hydrochloride salt.[1] Alternatively, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[1] The choice of solvent will influence the chemical shifts of labile protons (OH and NH₃⁺).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To ensure magnetic field homogeneity and obtain high-quality spectra, avoid any solid particles in the NMR tube. If necessary, filter the solution through a small plug of glass wool in the pipette.

-

Internal Standard: An internal standard is typically not required when using a modern NMR spectrometer that can lock onto the deuterium signal of the solvent. The residual solvent peak can be used as a reference.

2.2. Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for optimal signal dispersion.

-

Parameters:

-

Nucleus: ¹H

-

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

Temperature: The experiment should be conducted at a constant temperature, typically 25 °C.

-

-

Processing: The acquired Free Induction Decay (FID) should be Fourier transformed. The resulting spectrum should be carefully phased and baseline corrected. The chemical shifts should be referenced to the residual solvent peak (e.g., D₂O at ~4.79 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of trans-4-Aminocyclohexanol hydrochloride in D₂O exhibits characteristic signals that confirm its structure and stereochemistry. The data is summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-1 (CH-OH) | ~3.58 | Multiplet | 1H | J_ax-ax ≈ 11.2 Hz, J_ax-eq ≈ 3.9 Hz |

| H-4 (CH-NH₃⁺) | ~2.65 | Multiplet | 1H | - |

| H-2, H-6 (eq) & H-3, H-5 (eq) | ~1.99 - 2.06 | Multiplet | 4H | - |

| H-2, H-6 (ax) & H-3, H-5 (ax) | ~1.28 - 1.52 | Multiplet | 4H | - |

Interpretation:

-

H-1 Proton: The signal for the H-1 proton, which is in an axial position, appears as a multiplet around 3.58 ppm.[1] The key diagnostic feature is its coupling pattern. It exhibits a large axial-axial coupling constant (J ≈ 11.2 Hz) with the two adjacent axial protons and a smaller axial-equatorial coupling constant (J ≈ 3.9 Hz) with the two adjacent equatorial protons.[2] This large coupling constant is definitive for an axial proton and confirms the trans configuration where the hydroxyl group is equatorial.

-

H-4 Proton: The axial proton at the C-4 position, adjacent to the electron-withdrawing ammonium group, is deshielded and appears as a multiplet around 2.65 ppm.[1]

-

Cyclohexane Ring Protons: The remaining eight protons of the cyclohexane ring appear as two groups of multiplets. The equatorial protons are typically deshielded relative to the axial protons and resonate at a lower field (~1.99 - 2.06 ppm). The axial protons are more shielded and appear at a higher field (~1.28 - 1.52 ppm).

Visualization of Workflow and Structure

The following diagrams illustrate the workflow for NMR analysis and the structural relationships of the protons in trans-4-Aminocyclohexanol hydrochloride.

Caption: Experimental workflow for the ¹H NMR analysis of trans-4-Aminocyclohexanol hydrochloride.

Caption: Key proton assignments in the ¹H NMR spectrum of trans-4-Aminocyclohexanol hydrochloride.

Conclusion

The ¹H NMR spectroscopic analysis provides an unambiguous method for the structural and stereochemical confirmation of trans-4-Aminocyclohexanol hydrochloride. By carefully examining the chemical shifts and, most critically, the proton-proton coupling constants, researchers can confidently verify the identity and purity of this important chemical building block. The large axial-axial coupling constant observed for the H-1 proton serves as a definitive spectroscopic signature for the trans isomer. This detailed understanding is essential for its application in the synthesis of complex pharmaceutical agents where precise stereochemistry is a determinant of therapeutic efficacy and safety.

References

Technical Guide: Spectroscopic Analysis of trans-4-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of trans-4-Aminocyclohexanol hydrochloride using Infrared (IR) Spectroscopy and Mass Spectrometry (MS). It offers detailed experimental protocols, data interpretation, and visualizations to support research and development activities involving this compound.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of trans-4-Aminocyclohexanol hydrochloride reveals characteristic absorption bands corresponding to its key structural features. The data presented here was obtained using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.

Table 1: Characteristic IR Absorption Peaks for trans-4-Aminocyclohexanol Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Strong, Broad | O-H stretch (from the hydroxyl group) |

| ~2850-3000 | Strong | C-H stretch (from the cyclohexane ring) |

| ~3000-3200 | Medium, Broad | N-H stretch (from the ammonium salt) |

| ~1580-1650 | Medium | N-H bend (from the ammonium salt) |

| ~1450-1470 | Medium | C-H bend (from the cyclohexane ring) |

| ~1050-1250 | Strong | C-O stretch (from the hydroxyl group) |

| ~1000-1200 | Medium | C-N stretch (from the amine group) |

Note: The exact peak positions and intensities may vary slightly depending on the specific sample and instrument conditions.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For trans-4-Aminocyclohexanol hydrochloride, the analysis is typically performed on the free base, trans-4-Aminocyclohexanol, as the hydrochloride salt dissociates in the ion source of the mass spectrometer. The data presented below was likely obtained using Electron Ionization (EI), a hard ionization technique that causes fragmentation.

Table 2: Mass Spectrometry Data for trans-4-Aminocyclohexanol

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |

| 115 | 5.5 | [M]⁺ (Molecular Ion) |

| 98 | 1.3 | [M - NH₃]⁺ |

| 97 | 2.4 | [M - H₂O]⁺ |

| 82 | 1.3 | |

| 81 | 1.0 | |

| 69 | 4.8 | |

| 68 | 5.5 | |

| 57 | 25.8 | |

| 56 | 100.0 | [C₃H₆N]⁺ or [C₄H₈]⁺ |

| 43 | 34.8 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 41 | 6.2 |

Note: The fragmentation of cyclic compounds can be complex, and the assignments are putative. The base peak at m/z 56 is the most abundant fragment.

Experimental Protocols

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This protocol outlines the steps for acquiring an IR spectrum of solid trans-4-Aminocyclohexanol hydrochloride.

Materials and Equipment:

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

trans-4-Aminocyclohexanol hydrochloride sample (solid)

-

Spatula

-

Isopropyl alcohol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropyl alcohol or ethanol and allow it to dry completely.

-

Acquire a background spectrum. This will account for any atmospheric and instrumental interferences.

-

-

Sample Analysis:

-

Place a small amount of the solid trans-4-Aminocyclohexanol hydrochloride sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections and peak picking to identify the characteristic absorption bands.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample from the crystal using a spatula and a dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a lint-free wipe dampened with isopropyl alcohol or ethanol.

-

Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes the general procedure for obtaining an EI mass spectrum of trans-4-Aminocyclohexanol hydrochloride.

Materials and Equipment:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or Gas Chromatography (GC) inlet system

-

trans-4-Aminocyclohexanol hydrochloride sample (solid)

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Sample vial

-

Microsyringe (if using a GC inlet)

Procedure:

-

Instrument Preparation:

-

Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's instructions.

-

Set the EI source parameters. A standard electron energy of 70 eV is typically used.

-

-

Sample Preparation:

-

Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it into the probe.

-

GC Inlet: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol) in a sample vial to a concentration of approximately 1 mg/mL.

-

-

Sample Introduction:

-

Direct Insertion Probe: Insert the probe into the mass spectrometer's vacuum system and gradually heat it to volatilize the sample into the ion source.

-

GC Inlet: Inject a small volume (e.g., 1 µL) of the sample solution into the GC, which will separate the compound and introduce it into the mass spectrometer's ion source.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).

-

-

Data Analysis:

-

Identify the molecular ion peak (if present) and the major fragment ions.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualized Workflow

The following diagrams illustrate the logical flow of the analytical processes described above.

trans-4-Aminocyclohexanol Hydrochloride: A Chiral Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

trans-4-Aminocyclohexanol is a bifunctional alicyclic amine that has emerged as a critical chiral building block in the synthesis of complex, biologically active molecules.[1][2] Its rigid cyclohexane core, coupled with the stereochemically defined trans orientation of its amino and hydroxyl groups, makes it an invaluable scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of its properties, synthesis, chiral resolution, and application, with a particular focus on its role in the development of pharmaceutical agents such as Janus Kinase (JAK) inhibitors.

Physical and Chemical Properties

trans-4-Aminocyclohexanol is a white to light yellow crystalline powder.[3][4] The presence of both an amino and a hydroxyl group allows for hydrogen bonding, conferring moderate solubility in polar solvents like water.[1][4] The trans configuration, where the functional groups occupy equatorial positions on the cyclohexane ring, results in greater thermodynamic stability compared to its cis isomer.[1] The hydrochloride salt is commonly used to improve handling and stability.

Table 1: Physical and Chemical Properties of trans-4-Aminocyclohexanol and its Hydrochloride Salt

| Property | trans-4-Aminocyclohexanol | trans-4-Aminocyclohexanol Hydrochloride | Source(s) |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO · HCl | [3][5][6] |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [3][5][6] |

| Appearance | White to light yellow crystalline powder | White to cream powder or crystals | [3][4][7] |

| Melting Point | 108-113 °C | 225-227 °C | [3][5][7][8] |

| Boiling Point | 127 °C @ 14 mmHg | Not applicable | [3] |

| Density | ~1.037 g/cm³ | Not available | [3] |

| Solubility | Soluble in water | Soluble in water | [1][9] |

| Flash Point | 75.4 °C | Not applicable | [3] |

| CAS Number | 27489-62-9 | 50910-54-8 | [3][5] |

Chirality and Enantioselective Synthesis

The trans configuration of 4-aminocyclohexanol gives rise to a chiral molecule existing as a pair of enantiomers: (1R,4R)-4-aminocyclohexanol and (1S,4S)-4-aminocyclohexanol. For many pharmaceutical applications, a single enantiomer is required to ensure target specificity and reduce off-target effects. The preparation of enantiomerically pure forms is therefore a critical step.

Modern synthetic strategies often employ chemoenzymatic methods, which offer high stereoselectivity under mild conditions.[2][10] One-pot cascade reactions using a combination of ketoreductases (KREDs) and amine transaminases (ATAs) can selectively produce either the cis or trans isomer, depending on the enzymes chosen.[10][11][12]

Table 2: Quantitative Data from Diastereoselective Enzymatic Synthesis

| Amine Transaminase (ATA) | Conversion (%) | Diastereomeric Ratio (cis:trans) | Source(s) |

| 3FCR-4 M | 98 | 80:20 | [10] |

| ATA-234 | 89 | 25:75 | [10] |

| ATA-200 | 85 | 99:1 | [10] |

Experimental Protocol 1: One-Pot, Two-Step Enzymatic Synthesis

This protocol describes a general method for the synthesis of 4-aminocyclohexanol isomers from 1,4-cyclohexanedione using a keto reductase and an amine transaminase.[2][13]

Materials:

-

1,4-Cyclohexanedione

-

Ketoreductase from Lactobacillus kefir (LK-KRED)

-

Amine Transaminase (e.g., ATA-234 for trans-selectivity)

-

NADP⁺ (cofactor for KRED)

-

Pyridoxal 5'-phosphate (PLP) (cofactor for ATA)

-

Isopropylamine (amine donor)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a 30 mL solution in a reaction vessel containing 100 mM potassium phosphate buffer (pH 7.5).

-

Add 1,4-cyclohexanedione to a final concentration of 50 mM.

-

Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.[2]

-

Initiate the reaction by adding freshly prepared LK-KRED cell lysate (e.g., 0.2 mg/mL) and the selected ATA (e.g., ATA-234, 2 mg/mL).[2]

-

Stir the reaction mixture at 250 rpm at a controlled temperature of 30°C.[2]

-

Monitor the reaction progress via GC or HPLC until completion.

-

Stop the reaction by denaturing the enzymes, for example, by adding a water-miscible organic solvent.

-

Purify the product using standard chromatographic techniques.

Application in Pharmaceutical Synthesis: Janus Kinase (JAK) Inhibitors

Enantiomerically pure trans-4-aminocyclohexanol derivatives are valuable intermediates for synthesizing a range of pharmaceuticals.[2] A prominent application is in the manufacture of Janus Kinase (JAK) inhibitors, a class of targeted synthetic drugs used to treat autoimmune and inflammatory diseases like rheumatoid arthritis.[14][15] These drugs function by interfering with the intracellular JAK-STAT signaling pathway.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade used by cytokines and growth factors to regulate gene expression involved in immunity, cell proliferation, and differentiation.[16][17][18] Dysregulation of this pathway is associated with various immune disorders.[17]

The pathway operates as follows:

-

Ligand Binding: A cytokine binds to its specific transmembrane receptor, causing the receptor chains to dimerize.[14]

-

JAK Activation: The receptor-associated JAKs are brought into close proximity, where they trans-phosphorylate and activate each other.[14]

-

Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.[14]

-

STAT Recruitment and Phosphorylation: These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, which are present in the cytosol. The JAKs then phosphorylate the recruited STATs.[14]

-

STAT Dimerization and Translocation: The phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[14]

-

Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences and modulate the transcription of target genes, many of which are pro-inflammatory.[19]

JAK inhibitors competitively bind to the ATP-binding site of JAK enzymes, suppressing their activity and thereby blocking the downstream signaling cascade.[16]

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains a viable method for separating enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts.[20][21] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Experimental Protocol 2: Generalized Chiral Resolution

This protocol outlines the general steps for resolving racemic trans-4-aminocyclohexanol using a chiral acid.

Materials:

-

Racemic trans-4-aminocyclohexanol

-

Chiral resolving agent (e.g., L-(+)-Tartaric acid)

-

Suitable solvent (e.g., methanol, ethanol, or a mixture)

-

Base (e.g., NaOH) for liberation of the free amine

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Dissolve the racemic trans-4-aminocyclohexanol in a suitable heated solvent.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating if necessary.

-

Slowly add the resolving agent solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may improve the yield.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent. This first crop will be enriched in one diastereomer.

-

The mother liquor is now enriched in the other diastereomer. This can be isolated by evaporation and subsequent treatment with the opposite enantiomer of the resolving agent or by other purification methods.

-

To recover the free enantiopure amine, dissolve the purified diastereomeric salt in water and treat with a base (e.g., NaOH solution) until the solution is alkaline.

-

Extract the liberated free amine with an organic solvent, dry the organic layer, and evaporate the solvent to yield the enantiomerically pure trans-4-aminocyclohexanol.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. benchchem.com [benchchem.com]

- 5. trans-4-Aminocyclohexanol 97 50910-54-8 [sigmaaldrich.com]

- 6. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. trans-4-Aminocyclohexanol, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. chemcd.com [chemcd.com]

- 9. chembk.com [chembk.com]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 16. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]

- 17. cusabio.com [cusabio.com]

- 18. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability of trans-4-Aminocyclohexanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of the trans isomer of 4-aminocyclohexanol, a critical consideration in medicinal chemistry and materials science. The conformation of this versatile building block significantly influences its biological activity and physical properties. This document outlines the fundamental principles governing its stability, presents quantitative thermodynamic data, details relevant experimental protocols, and provides visual representations of key structural concepts.

Core Concepts: Conformational Analysis of Substituted Cyclohexanes

The thermodynamic stability of substituted cyclohexanes is primarily determined by the steric interactions of the substituents with the cyclohexane ring in its low-energy chair conformation. Substituents can be in either an axial or equatorial position. Equatorial positions are generally more stable as they minimize steric hindrance, particularly 1,3-diaxial interactions, where an axial substituent experiences repulsive forces from the two axial hydrogens on the same side of the ring.[1]

For 4-aminocyclohexanol, the conformational preferences of both the amino (-NH₂) and hydroxyl (-OH) groups must be considered. The relative stability of the cis and trans isomers is dictated by the chair conformation that minimizes the overall steric strain.[1]

-

trans-4-Aminocyclohexanol: In its most stable chair conformation, both the amino and hydroxyl groups can occupy equatorial positions. This diequatorial arrangement minimizes steric interactions, resulting in a thermodynamically favored state.[1][2][3] A ring flip to the alternative chair conformation would force both bulky substituents into axial positions, leading to significant steric strain from 1,3-diaxial interactions. Consequently, the diequatorial conformer is overwhelmingly favored at equilibrium.[3]

-

cis-4-Aminocyclohexanol: In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is equatorial. This arrangement inevitably introduces destabilizing 1,3-diaxial interactions, leading to higher steric strain compared to the trans isomer.[1] While the potential for intramolecular hydrogen bonding between an axial amino group and an axial hydroxyl group exists in the cis isomer, this interaction is generally not sufficient to overcome the substantial steric strain imposed by an axial substituent.[1]

Quantitative Analysis of Thermodynamic Stability

The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk.[1]

| Functional Group | A-value (kcal/mol) |

| Amino (-NH₂) | 1.2 |

| Hydroxyl (-OH) | 0.6 - 0.9 (solvent dependent) |

Based on these A-values, the diaxial conformation of trans-4-aminocyclohexanol is significantly less stable than the diequatorial conformation. For cis-4-aminocyclohexanol, the two chair-flipped conformations, each with one axial and one equatorial group, would be in equilibrium. The conformer with the bulkier amino group in the equatorial position would be slightly favored.[1] The Gibbs free energy difference (ΔG°) for the axial-equatorial conformation of the cis isomer is approximately 0.6-1.2 kcal/mol, depending on which group is axial. This quantitative data clearly indicates that trans-4-aminocyclohexanol is the more thermodynamically stable isomer.[1]

Visualizing Conformational Equilibria

The following diagrams illustrate the chair conformations of trans- and cis-4-aminocyclohexanol.

Experimental Protocols for Determining Thermodynamic Stability

The relative thermodynamic stability of cis- and trans-4-aminocyclohexanol can be determined experimentally by establishing an equilibrium between the two isomers and measuring their relative concentrations.[1]

Protocol 1: Equilibration and Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the use of ¹H NMR spectroscopy to determine the equilibrium constant and Gibbs free energy difference between the isomers.

1. Equilibration:

-

Prepare a solution of either pure cis- or trans-4-aminocyclohexanol in a suitable solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Add a catalytic amount of a substance that can facilitate equilibration, such as a strong acid or base, or a hydrogenation/dehydrogenation catalyst (e.g., Raney nickel).

-

Heat the mixture to a constant temperature (e.g., 100 °C) for a sufficient period to allow the reaction to reach equilibrium. The time required should be determined empirically.

2. Sample Preparation for NMR:

-

After equilibration, carefully neutralize the catalyst (if necessary) and remove the solvent under reduced pressure.

-

Dissolve approximately 5-10 mg of the resulting isomeric mixture in a suitable deuterated solvent in a standard 5 mm NMR tube.[3]

3. Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[3]

4. Data Analysis:

-

Identify distinct signals corresponding to each isomer. The chemical shifts of the protons attached to the carbons bearing the -OH and -NH₂ groups (C1 and C4) are typically well-resolved. For the trans isomer, these protons are axial and appear at a higher field (lower ppm), while for the cis isomer, they are equatorial and appear at a lower field (higher ppm).[4]

-

Integrate the signals corresponding to each isomer. The ratio of the integrals is proportional to the molar ratio of the isomers at equilibrium.[1]

-

The equilibrium constant (K_eq) is calculated as the ratio of the concentration of the trans isomer to the cis isomer.

-

The standard Gibbs free energy difference (ΔG°) between the isomers can then be calculated using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the absolute temperature in Kelvin.[1]

Protocol 2: Analysis by Gas Chromatography (GC)

1. Equilibration:

-

Follow the same equilibration procedure as described in Protocol 1.

2. Sample Preparation for GC:

-

After equilibration, neutralize and work up the reaction mixture to isolate the 4-aminocyclohexanol isomers.

-

Dissolve a small amount of the isomeric mixture in a suitable volatile solvent (e.g., methanol, ethyl acetate).

3. GC Analysis:

-

Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column) that can separate the cis and trans isomers.

-

The area under each peak in the chromatogram is proportional to the concentration of that isomer.

4. Data Analysis:

-

Calculate the ratio of the peak areas to determine the equilibrium concentrations of the cis and trans isomers.

-

Calculate the equilibrium constant (K_eq) and the Gibbs free energy difference (ΔG°) as described in Protocol 1.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic stability of 4-aminocyclohexanol isomers.

Conclusion

The thermodynamic stability of 4-aminocyclohexanol is a clear-cut case where the trans isomer is significantly more stable than the cis isomer. This preference is driven by the ability of the trans isomer to adopt a diequatorial conformation in the cyclohexane chair, which minimizes destabilizing steric interactions.[1] While the potential for intramolecular hydrogen bonding in the cis isomer exists, it is not sufficient to overcome the substantial steric strain introduced by an axial substituent.[1] The quantitative determination of the Gibbs free energy difference through experimental methods like NMR spectroscopy and gas chromatography provides a robust validation of this conformational preference, which is a critical piece of information for researchers in drug design and chemical synthesis.

References

Technical Guide: trans-4-Aminocyclohexanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-Aminocyclohexanol hydrochloride, a key building block in organic synthesis and pharmaceutical development. This document outlines its various synonyms, chemical identifiers, and structural information to support researchers in its sourcing, characterization, and application.

Chemical Identity and Synonyms

trans-4-Aminocyclohexanol hydrochloride is a well-defined chemical entity with a range of synonyms used across commercial and academic literature. Clarity on these alternative names is crucial for effective literature searches and procurement.

A primary synonym for this compound is trans-4-Hydroxycyclohexylamine hydrochloride.[1] Other frequently used names include trans-4-Amino-1-cyclohexanol hydrochloride and trans-4-Aminocyclohexanol HCl.[1][2] The non-hydrochloride form, trans-4-Aminocyclohexanol, is also closely related and sometimes listed in conjunction with its hydrochloride salt.

The compound is systematically named in accordance with IUPAC nomenclature, though trivial and semi-systematic names are common in supplier catalogs and research articles.

Physicochemical and Identification Data

Accurate identification of trans-4-Aminocyclohexanol hydrochloride is underpinned by its unique identifiers and physicochemical properties. The Chemical Abstracts Service (CAS) has assigned the number 50910-54-8 to this specific hydrochloride salt.[3][4][5][6] The molecular formula for the hydrochloride salt is C₆H₁₄ClNO, with a corresponding molecular weight of approximately 151.63 g/mol .[1][3][4][5][6]

For the free base, trans-4-Aminocyclohexanol, the CAS number is 27489-62-9, the molecular formula is C₆H₁₃NO, and the molecular weight is 115.17 g/mol .[7][8][9]

The following table summarizes the key quantitative data and identifiers for trans-4-Aminocyclohexanol hydrochloride and its corresponding free base.

| Property | trans-4-Aminocyclohexanol hydrochloride | trans-4-Aminocyclohexanol (free base) |

| CAS Number | 50910-54-8[3][4][5][6] | 27489-62-9[7][8][9] |

| Molecular Formula | C₆H₁₄ClNO[3][4][5][6] | C₆H₁₃NO[7][8][9] |

| Molecular Weight | 151.63 g/mol [1][3][6] | 115.17 g/mol [7][8] |

| IUPAC Name | 4-aminocyclohexan-1-ol;hydrochloride[10] | 4-aminocyclohexan-1-ol[11] |

| PubChem CID | 522619[10] | 81293[12][13] |

| EC Number | 610-586-5[5] | 248-492-8[14] |

| Melting Point | 226 °C[1] | 110-113 °C[9] |

Relationship between the Hydrochloride Salt and Free Base

The relationship between trans-4-Aminocyclohexanol and its hydrochloride salt is a fundamental acid-base reaction. The free base contains a primary amine group which can be protonated by hydrochloric acid to form the ammonium salt. This is often done to improve the stability and handling properties of the compound. The following diagram illustrates this relationship and the connection to its various identifiers.

Caption: Chemical identity and relationships of trans-4-Aminocyclohexanol hydrochloride.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of trans-4-Aminocyclohexanol hydrochloride are application-specific. This compound is noted as an intermediate in the synthesis of Ambroxol, a mucolytic agent.[9] It has also been used in the preparation of N-substituted 7-azabicyclo[2.2.1]heptanes and benzoxazines.

For specific, validated experimental methodologies, researchers are advised to consult peer-reviewed chemical literature and established chemical synthesis databases. Key search terms would include the CAS number (50910-54-8) in combination with terms such as "synthesis," "preparation," or specific reaction types.

Disclaimer: This document is intended for informational purposes for a technical audience. It is not a substitute for rigorous, peer-reviewed experimental data. Researchers should always consult primary literature and safety data sheets before handling any chemical substances.

References

- 1. trans-4-Aminocyclohexanol hydrochloride | 50910-54-8 | FA31405 [biosynth.com]

- 2. trans-4-Aminocyclohexanol Hydrochloride - SRIRAMCHEM [sriramchem.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. trans-4-Aminocyclohexanol hydrochloride CAS#: 50910-54-8 [m.chemicalbook.com]

- 6. trans-4-Aminocyclohexanol hydrochloride | 50910-54-8 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]

- 9. darshanpharmachem.com [darshanpharmachem.com]

- 10. (1s,4s)-4-Aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 522619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 346681000 [thermofisher.com]

- 12. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cartelinternational.com [cartelinternational.com]

An In-depth Technical Guide on the Hygroscopic Nature and Stability of trans-4-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Aminocyclohexanol is a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably Ambroxol. Its physical and chemical properties, particularly its hygroscopicity and stability, are critical parameters that can influence its handling, storage, and reactivity during the drug development and manufacturing process. This technical guide provides a comprehensive overview of the hygroscopic nature and stability profile of trans-4-Aminocyclohexanol, offering detailed experimental protocols for its assessment and summarizing key data. Due to the limited availability of specific public data for this compound, illustrative data and potential degradation pathways are presented based on the known behavior of similar chemical entities.

Physicochemical Properties

trans-4-Aminocyclohexanol is a white to off-white crystalline solid. Its bifunctional nature, containing both a primary amine and a secondary alcohol on a cyclohexane ring, dictates its chemical reactivity and physical characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₃NO | [General Knowledge] |

| Molecular Weight | 115.17 g/mol | [General Knowledge] |

| Melting Point | 108-113 °C | [General Knowledge] |

| Boiling Point | 127 °C at 14 mmHg | [General Knowledge] |

| Solubility | Soluble in water; slightly soluble in methanol and chloroform. | [General Knowledge] |

| Appearance | White to light yellow crystalline powder. | [General Knowledge] |

| Hygroscopicity | Stated to be strongly hygroscopic. | [General Knowledge] |

Hygroscopic Nature

The presence of polar amino and hydroxyl groups makes trans-4-Aminocyclohexanol susceptible to moisture absorption from the atmosphere. This hygroscopic nature can impact its physical form, stability, and assay, making a thorough understanding and quantification of its moisture sorption behavior essential.

Illustrative Hygroscopicity Data

In the absence of publicly available Dynamic Vapor Sorption (DVS) data for trans-4-Aminocyclohexanol, the following table provides an illustrative example of its potential hygroscopicity profile, classifying it as "very hygroscopic." This data is representative of a compound that readily absorbs atmospheric moisture.

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.0 | 0.0 |

| 10 | 1.5 | 1.2 |

| 20 | 3.2 | 2.8 |

| 30 | 5.1 | 4.5 |

| 40 | 7.3 | 6.7 |

| 50 | 9.8 | 9.1 |

| 60 | 12.5 | 11.8 |

| 70 | 15.2 | 14.5 |

| 80 | 18.1 | 17.4 |

| 90 | 21.5 | 21.5 |

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

This protocol outlines a standard procedure for determining the moisture sorption and desorption isotherms of a solid powder like trans-4-Aminocyclohexanol.

Objective: To quantify the hygroscopic nature of trans-4-Aminocyclohexanol by measuring the mass change as a function of relative humidity (RH) at a constant temperature.

Apparatus:

-

Dynamic Vapor Sorption (DVS) Analyzer

-

Microbalance (with a resolution of at least 0.1 µg)

-

Sample pan (typically aluminum or quartz)

-

Nitrogen gas supply (dry)

-

Deionized water for humidification

Procedure:

-

Sample Preparation: Accurately weigh 10-20 mg of trans-4-Aminocyclohexanol into a tared sample pan.

-

Drying: Place the sample in the DVS instrument and dry it at 25°C under a stream of dry nitrogen (0% RH) until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This initial mass is recorded as the dry mass.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until a stable reading is obtained ( dm/dt ≤ 0.002%/min for a defined period, e.g., 10 minutes). The mass change at each RH step is recorded.

-

Desorption Phase: After reaching the maximum RH (90%), decrease the RH in a similar stepwise manner back to 0% RH, allowing for equilibration and recording the mass at each step.

-

Data Analysis: Plot the percentage change in mass ((wet mass - dry mass) / dry mass) x 100 against the target RH for both the sorption and desorption phases to generate the moisture sorption-desorption isotherm.

Dynamic Vapor Sorption (DVS) experimental workflow.

Stability Profile

The stability of trans-4-Aminocyclohexanol is a critical attribute, as degradation can lead to the formation of impurities that may affect the quality and safety of the final drug product. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the functional groups present, trans-4-Aminocyclohexanol is susceptible to the following degradation pathways:

-

Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of various products, including the corresponding nitroso or nitro compounds, or oxidative deamination to form a ketone.

-

Photodegradation: Exposure to light, particularly UV radiation, can initiate free-radical reactions, leading to degradation. Alicyclic amines can undergo photooxidation.

-

Thermal Degradation: At elevated temperatures, dehydration (loss of the hydroxyl group) or other decomposition reactions may occur.

-

Hydrolysis: While generally stable to hydrolysis, extreme pH conditions combined with high temperatures could potentially promote degradation.

Potential degradation pathways for trans-4-Aminocyclohexanol.

Experimental Protocol: Forced Degradation Study

This protocol describes a typical forced degradation study for a solid API like trans-4-Aminocyclohexanol, following ICH guidelines.

Objective: To investigate the intrinsic stability of trans-4-Aminocyclohexanol under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Materials:

-

trans-4-Aminocyclohexanol

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Photostability chamber

-

Oven

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of trans-4-Aminocyclohexanol in a suitable solvent (e.g., 1 mg/mL in methanol or water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and 1 N HCl in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and 1 N NaOH in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation (Solid State): Place a known amount of solid trans-4-Aminocyclohexanol in a petri dish and expose it to dry heat at 80°C for 48 hours in an oven.

-

Photostability (Solid State): Expose a thin layer of solid trans-4-Aminocyclohexanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all generated degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

-

Workflow for a forced degradation study.

Role in Synthesis and Potential Biological Interactions

trans-4-Aminocyclohexanol is a crucial building block in the synthesis of Ambroxol. The workflow for this synthesis is a key area of interest for drug development professionals.

Simplified synthesis workflow of Ambroxol HCl.

While trans-4-Aminocyclohexanol itself is primarily used as a synthetic intermediate, its structural motif is present in various biologically active molecules. Cyclohexanol derivatives have been investigated for their roles in various cell signaling pathways. For instance, derivatives can be designed to interact with specific receptors or enzymes. A hypothetical signaling pathway where a drug derived from a cyclohexanol scaffold might act as an inhibitor is depicted below.

Hypothetical inhibition of a signaling pathway.

Conclusion

trans-4-Aminocyclohexanol exhibits significant hygroscopicity, a critical factor to control during its storage and handling to maintain its quality and integrity. Its stability profile, characterized by susceptibility to oxidation and photodegradation, necessitates careful consideration during process development and formulation. The provided experimental protocols offer a framework for the systematic evaluation of these properties. A thorough understanding of the hygroscopic nature and stability of trans-4-Aminocyclohexanol is paramount for its successful application in the synthesis of high-quality and stable pharmaceutical products. It is recommended that specific DVS and forced degradation studies be conducted to obtain precise quantitative data for this important intermediate.

The Pivotal Role of trans-4-Aminocyclohexanol Hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

trans-4-Aminocyclohexanol hydrochloride is a versatile bifunctional molecule that has carved a significant niche in medicinal chemistry. Its rigid cyclohexane framework, coupled with the stereospecific trans orientation of its amino and hydroxyl groups, provides a valuable scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide delves into the core applications of trans-4-aminocyclohexanol hydrochloride, offering an in-depth look at its physicochemical properties, its crucial role as a building block in the synthesis of key pharmaceutical agents, and detailed experimental protocols for the synthesis of its derivatives. Particular emphasis is placed on its use in the industrial synthesis of the mucolytic agent Ambroxol and as a foundational scaffold for the development of N-substituted 7-azabicyclo[2.2.1]heptanes, a class of compounds with significant potential as nicotinic acetylcholine and opioid receptor ligands. This whitepaper aims to be a comprehensive resource, providing researchers and drug development professionals with the critical information needed to leverage this important intermediate in their synthetic and medicinal chemistry endeavors.

Physicochemical Properties

trans-4-Aminocyclohexanol and its hydrochloride salt possess distinct physicochemical properties that are crucial for their application in chemical synthesis. The hydrochloride salt is typically a white to off-white crystalline solid with a defined melting point, rendering it stable and easy to handle.[1][2] The presence of both a primary amine and a hydroxyl group allows for a wide range of chemical modifications.[3]

| Property | trans-4-Aminocyclohexanol | trans-4-Aminocyclohexanol Hydrochloride |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO·HCl |

| Molecular Weight | 115.17 g/mol [1] | 151.63 g/mol [2] |

| Appearance | White to light yellow crystalline powder[1] | White to pale yellow solid[4] |

| Melting Point | 108-113 °C[1] | 225-227 °C[2] |

| Boiling Point | 127 °C at 14 mmHg[1] | Not applicable |

| Density | 1.037 g/cm³[1] | Not available |

| Solubility | Soluble in water, ethanol, and methanol[3] | Soluble in water (1000 g/L)[4] |

| pKa | 15.12 (predicted)[5] | Not available |

Core Applications in Medicinal Chemistry

The bifunctional nature of trans-4-aminocyclohexanol makes it a valuable starting material for the synthesis of a variety of complex molecules with therapeutic potential.[3]

Key Intermediate in the Synthesis of Ambroxol Hydrochloride

The most prominent application of trans-4-aminocyclohexanol is as a pivotal intermediate in the industrial synthesis of Ambroxol hydrochloride, a widely used mucolytic agent for treating respiratory diseases.[1][6] The synthesis primarily proceeds through reductive amination.

Materials:

-

trans-4-Aminocyclohexanol (20 mmol)

-

2-Amino-3,5-dibromobenzaldehyde (23.2 mmol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (22 mmol)

-

Lithium perchlorate (LiClO₄) (0.8 mmol)

-

1,2-Dichloroethane (100 mL)

-

Dichloromethane (100 mL)

-

Acetone (100 mL)

-

Concentrated Hydrochloric Acid (5 mL)

-

Ice water

-

Activated carbon

Procedure:

-

To a reaction flask, add trans-4-aminocyclohexanol, 2-amino-3,5-dibromobenzaldehyde, LiClO₄, and NaBH(OAc)₃.

-

Add 1,2-dichloroethane to the flask and stir the mixture at room temperature for 1.5 hours.

-

Upon reaction completion, pour the solution into 100 mL of ice water.

-

Extract the aqueous layer with 100 mL of dichloromethane to obtain the organic phase.

-

Remove the solvent from the organic phase by rotary evaporation to yield crude Ambroxol base as a yellow liquid.

-

Dissolve the crude product in 100 mL of acetone.

-

Slowly add 5 mL of concentrated hydrochloric acid while stirring, leading to the precipitation of a white solid.

-

Cool the mixture in an ice bath for 30 minutes, then collect the precipitate by suction filtration.

-

Wash the filter cake with a small amount of ice-cold acetone and dry under vacuum to obtain Ambroxol hydrochloride.

Scaffold for N-Substituted 7-Azabicyclo[2.2.1]heptanes

trans-4-Aminocyclohexanol serves as a key starting material for the synthesis of the rigid 7-azabicyclo[2.2.1]heptane (also known as 7-azanorbornane) scaffold.[1] This bicyclic system is a valuable structural motif in medicinal chemistry, particularly for the development of ligands targeting nicotinic acetylcholine receptors (nAChRs) and opioid receptors due to the precise three-dimensional orientation it imposes on substituents.[3][6]

This five-step synthesis involves N-protection, mesylation, intramolecular cyclization, deprotection, and final N-substitution.